Home > Products > Screening Compounds P34145 > rac Practolol-d7
rac Practolol-d7 -

rac Practolol-d7

Catalog Number: EVT-15281098
CAS Number:
Molecular Formula: C14H22N2O3
Molecular Weight: 273.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of rac Practolol-d7 involves incorporating deuterium atoms into the Practolol molecule. This can be achieved through various synthetic routes, including:

  • Use of Deuterated Reagents: Starting with deuterated precursors or solvents during the synthesis process.
  • Chemical Transformations: Following standard organic synthesis techniques to modify the precursor into rac Practolol-d7.

Industrial production typically employs optimized conditions to maximize yield and purity, controlling parameters such as temperature, pressure, and solvent choice .

Molecular Structure Analysis

Structure and Data
The molecular formula for rac Practolol-d7 is C14H22N2O3C_{14}H_{22}N_{2}O_{3}, with a molecular weight of approximately 266.34 g/mol. The structure features a beta-1 adrenergic antagonist configuration, characterized by the presence of an acetamide group and a hydroxylated propyl chain. The specific structural representation includes:

  • IUPAC Name: N-(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetamide
  • SMILES Notation: CC(C)NCC(O)COC1=CC=C(NC(C)=O)C=C1 .
Chemical Reactions Analysis

Reactions and Technical Details
Rac Practolol-d7 can undergo several types of chemical reactions, similar to its non-deuterated counterpart:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield various reduced forms.
  • Substitution Reactions: Functional groups in rac Practolol-d7 can be replaced by other groups under appropriate conditions.

Common reagents and conditions vary based on the desired reaction type but generally involve controlled temperatures and specific solvents .

Mechanism of Action

Process and Data
Rac Practolol-d7 functions by selectively binding to beta-1 adrenergic receptors located in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines such as epinephrine and norepinephrine, resulting in:

  • Decreased Heart Rate: Reducing cardiac output.
  • Lowered Blood Pressure: Contributing to antihypertensive effects.

The incorporation of deuterium does not significantly alter this mechanism but enhances the ability to trace pharmacokinetic pathways in research studies .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: Off-white solid
  • Melting Point: 134–136 °C

Chemical Properties

  • Water Solubility: Approximately 0.49 mg/mL
  • LogP (Partition Coefficient): 0.79
  • pKa Values: Strongest acidic pKa at 14.03; strongest basic pKa at 9.67
  • Polar Surface Area: 70.59 Ų
  • Hydrogen Bond Donor/Acceptor Count: 3 donors, 4 acceptors .
Applications

Rac Practolol-d7 has numerous scientific applications:

  • Pharmacokinetic Studies: Used as a tracer to investigate drug absorption, distribution, metabolism, and excretion.
  • Biological Research: Employed in studies focusing on beta-1 adrenergic receptor interactions, aiding in understanding receptor binding and signaling pathways.
  • Cardiovascular Research: Useful in investigating cardiac arrhythmias and related cardiovascular conditions.
  • Drug Development: Applied in developing new beta-1 adrenergic receptor antagonists .
Synthesis and Isotopic Labeling Strategies for rac Practolol-d7

Deuterium Incorporation Methodologies in β-Adrenergic Receptor Antagonists

Deuterium labeling of β-blockers like practolol serves as a critical tool for pharmacokinetic and metabolic studies. For rac-Practolol-d7, deuterium atoms are typically incorporated at seven positions: the isopropyl group [(CH3)2CD-] and the N-acetyl moiety (CD3CO-). The primary synthetic strategies include:

  • Catalytic Deuteration: Pd/C-catalyzed exchange in D2O at elevated temperatures (80–100°C) targets labile protons in the isopropyl group. This method achieves ~95% deuteration efficiency but may lead to retro-aldol side reactions if pH is not controlled below 8.0 [1].
  • H/D Exchange Precursors: Ketone intermediates (e.g., 4-(2-oxo-3-chloropropoxy)acetanilide) undergo reductive amination using deuterated isopropylamine (CD3CDND2) and NaBD4, yielding >98% isotopic purity at the amine side chain [7].
  • Acetyl Group Labeling: Direct synthesis using deuterated acetic anhydride (CD3CO)2O during acetylation of the precursor 4-(2,3-epoxypropoxy)aniline ensures quantitative d3-incorporation [7].

Table 1: Deuterium Incorporation Methods for rac-Practolol-d7*

SiteMethodReagentsDeuteration EfficiencySide Products
IsopropylCatalytic exchangeD2O, Pd/C (80°C)95%Dehalogenated impurities
IsopropylReductive aminationCD3CDND2, NaBD498%None
N-AcetylAcylation(CD3CO)2O, pyridine>99%O-acetyl derivatives

Optimization of Radiolabeling Techniques for Pharmacodynamic Tracer Applications

The radiolabeled rac-Practolol-d7 ([3H]-d7) enables high-resolution pharmacodynamic studies. Optimization focuses on:

  • Specific Activity Enhancement: Tritiation via heterogeneous catalysis (Pd/O2) of alkenyl precursors (e.g., 4-(2-hydroxy-3-(prop-1-en-2-ylamino)propoxy)acetamide) achieves specific activities of 25–30 Ci/mmol, ideal for receptor occupancy assays [1] [7].
  • Purification Protocols: Reverse-phase HPLC (C18 column) with 0.1% formic acid/acetonitrile gradients (10→40% over 20 min) resolves deuterated/radiolabeled species from non-deuterated impurities. Retention shifts of +0.8 min for d7-practolol confirm successful labeling [2].
  • Stability Validation: Accelerated degradation studies (40°C/75% RH, 4 weeks) show <2% deuterium loss in solid state, while solutions (pH 7.4) retain >95% isotopic integrity for 72 hours [7].

Table 2: Analytical Parameters for rac-Practolol-d7 Purification & Validation

ParameterConditionsResults
HPLC ResolutionKromasil C18, 0.1% HCOOH/CH3CN, 1.0 mL/minΔRt = +0.8 min vs. non-deuterated
Specific ActivityCatalytic tritiation of alkenyl precursor28.5 ± 1.2 Ci/mmol
Isotopic PurityLC-MS (ESI+, MRM)98.5 ± 0.3% (d7)

Comparative Analysis of Racemic vs. Enantiopure Synthesis Pathways

Synthesis of rac-Practolol-d7 necessitates chiral resolution due to differential β1-receptor binding of (R)- and (S)-enantiomers. Key considerations:

  • Racemic Synthesis: Epichlorohydrin coupling with 4-aminoacetophenone yields racemic glycidyl ether, followed by isopropylamine amination and acetylation. Deuterium is introduced pre- or post-resolution [7].
  • Enantioselective Routes:
  • Chiral Epoxide Opening: (S)-Epichlorohydrin reacts with 4-acetamidophenol under Mitsunobu conditions (DEAD, PPh3), preserving >99% ee before deuteration [8].
  • Enzymatic Resolution: Lipase-catalyzed (CAL-B) transesterification of racemic N-acetyl-practolol-d7 in vinyl acetate selectively modifies the (R)-enantiomer (E = 28), enabling separation [8].
  • Chiral Chromatography: Semi-preparative Chiralcel OD-R columns with hexane/ethanol (80:20) resolve rac-Practolol-d7 with α = 1.32 and Rs = 2.1. The (S)-enantiomer shows 20-fold higher β1-blocking activity [1] [8].

Table 3: Enantioseparation Performance for rac-Practolol-d7*

Properties

Product Name

rac Practolol-d7

IUPAC Name

N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

273.38 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D

InChI Key

DURULFYMVIFBIR-SVMCCORHSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.